molecular formula C13H8ClFO2 B2670006 2-(4-Chloro-2-fluorophenyl)benzoic acid CAS No. 1518644-27-3

2-(4-Chloro-2-fluorophenyl)benzoic acid

Cat. No.: B2670006
CAS No.: 1518644-27-3
M. Wt: 250.65
InChI Key: ANTDOZHUPIWPON-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)benzoic acid ( 1518644-27-3) is a high-purity, solid-phase synthetic intermediate with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol . This compound belongs to a class of fluorinated and chlorinated benzoic acid derivatives, which are highly valued in organic and medicinal chemistry for their role as versatile building blocks in synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its structure, featuring both a carboxylic acid functional group and a polyhalogenated aromatic system, allows for diverse chemical transformations and metal-catalyzed cross-coupling reactions, making it a critical reagent for constructing molecular scaffolds. Researchers utilize this compound exclusively in laboratory settings to develop novel substances and study structure-activity relationships. The presence of both chloro and fluoro substituents on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability in resultant molecules, thereby impacting the efficacy and properties of the final target compounds. This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all risk assessments prior to use.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDOZHUPIWPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518644-27-3
Record name 2-(4-chloro-2-fluorophenyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution Effects

  • 4-(4-Chloro-2-fluorophenyl)benzoic acid (BA-4118) : A positional isomer where the substituents are on the para-position of the benzoic acid ring. This structural variation alters dipole moments and steric interactions compared to the ortho-substituted target compound .
  • 4-(3-Chloro-4-fluorophenyl)benzoic acid : Features chloro and fluoro groups in the 3- and 4-positions, respectively. The differing halogen positions reduce electronic withdrawal effects compared to the target compound’s 4-chloro-2-fluoro configuration .
  • 2-(4-Fluorobenzoyl)benzoic acid : Contains a ketone group (benzoyl) instead of a phenyl ring. The 4-fluoro substitution enhances electron-withdrawing effects but lacks the chloro substituent, reducing hydrophobicity .

Functional Group Variations

  • 2-(4-Chloro-2-methoxyphenyl)benzoic acid : Replaces fluorine with a methoxy group, introducing electron-donating properties. This substitution increases solubility in polar solvents but reduces lipid membrane permeability compared to the fluoro analogue .
  • 2-(2-(4-Chlorophenyl)acetyl)benzoic acid : Features an acetyl group instead of a fluorophenyl ring. The acetyl moiety enhances metabolic lability but reduces aromatic stacking interactions critical for receptor binding .

Physicochemical Properties and Extraction Efficiency

  • Extraction Rates: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit higher distribution coefficients (m) in emulsion liquid membranes. The target compound’s chloro and fluoro substituents likely enhance its extraction efficiency compared to acetic acid but may lag behind phenol due to reduced diffusivity .
  • Solubility : Fluorine’s electronegativity increases polarity, improving aqueous solubility relative to purely chloro-substituted analogues (e.g., 2-(4-chlorophenyl)benzoic acid). However, the chloro group counterbalances this effect, making the compound less soluble than methoxy-substituted variants .

Biological Activity

2-(4-Chloro-2-fluorophenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Chloro-2-fluorophenyl)benzoic acid is C13H9ClFO2C_{13}H_{9}ClFO_2. Its structure consists of a benzoic acid moiety substituted with a chlorinated and fluorinated phenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(4-Chloro-2-fluorophenyl)benzoic acid. For instance, a set of cinnamic acid derivatives was tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that structural features such as halogen substitutions can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM) against S. aureusMIC (µM) against MRSA
Compound A25.912.9
Compound B5030
2-(4-Chloro-2-fluorophenyl)benzoic acidTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined in current literature.

Anti-inflammatory Potential

The anti-inflammatory effects of 2-(4-Chloro-2-fluorophenyl)benzoic acid have been investigated through its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). In vitro studies showed that certain derivatives could attenuate lipopolysaccharide-induced NF-κB activation, which is a critical pathway in inflammatory responses .

The inhibition of NF-κB may occur through direct interaction with the transcription factor or by modulating its signaling pathways. The presence of lipophilic substituents in the compound's structure appears to enhance its ability to cross cell membranes and exert these effects .

Case Studies

  • Cytotoxicity Studies : In a study examining the cytotoxic effects of structurally related compounds on human cancer cell lines, it was found that certain substitutions on the phenyl ring significantly influenced cell viability. For example, compounds with a combination of chlorine and fluorine showed varying degrees of cytotoxicity depending on their structural configuration .
  • Comparative Analysis : A comparative analysis between various benzoic acid derivatives indicated that those with halogen substitutions exhibited better antimicrobial and anti-inflammatory activities than their unsubstituted counterparts. This suggests that the specific arrangement and type of substituents play a crucial role in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-Chloro-2-fluorophenyl)benzoic acid?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a halogenated benzoic acid derivative (e.g., 2-bromobenzoic acid) and a fluorinated aryl boronic acid (e.g., 4-chloro-2-fluorophenylboronic acid) under palladium catalysis. Optimize reaction conditions (temperature, solvent, ligand) to enhance yield .
  • Post-functionalization : Start with 2-fluorobenzoic acid and introduce the 4-chloro-2-fluorophenyl group via Friedel-Crafts acylation or nucleophilic substitution, followed by purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Key Considerations : Monitor regioselectivity using NMR and LC-MS to confirm structural integrity.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 19F^{19}F-NMR. The fluorine environment at the 2-position will show distinct splitting patterns due to coupling with adjacent protons .
  • FT-IR : Confirm carboxylic acid functionality (broad O-H stretch ~2500–3000 cm1^{-1}, C=O stretch ~1680 cm1^{-1}) and aryl C-Cl/C-F bonds (600–800 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M-H]^- at m/z 268.0 (calculated for C13_{13}H7_7ClF O2_2) .

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